molecular formula C11H11NO3 B7807925 {[(2E)-3-phenylprop-2-enoyl]amino}acetic acid

{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid

Cat. No.: B7807925
M. Wt: 205.21 g/mol
InChI Key: YAADMLWHGMUGQL-UHFFFAOYSA-N
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Description

Contextualization within N-Acylglycine Chemistry and Natural Products Research

{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid is chemically classified as an N-acylglycine. nih.govebi.ac.uk This class of compounds consists of an alpha-amino acid, in this case, glycine (B1666218), which has an acyl group attached to its nitrogen atom. foodb.ca The specific acyl group in cinnamoylglycine (B32772) is (2E)-3-phenylprop-2-enoyl, derived from trans-cinnamic acid. nih.govebi.ac.uk This structure makes it a conjugate acid of N-cinnamoylglycinate. nih.gov

The origins of cinnamoylglycine are linked to both endogenous metabolic processes and exogenous dietary sources. It is considered a natural product, though its direct isolation from plants versus its formation as a metabolite of plant-derived precursors in mammals is a subject of study. Cinnamic acid, a precursor, is a naturally occurring compound synthesized in plants via the shikimate pathway from the amino acids phenylalanine and tyrosine. nih.gov It is found in various plant-based foods, including fruits, vegetables, and whole grains. nih.gov Therefore, cinnamoylglycine can be considered a downstream product of natural dietary components.

Significance of this compound as a Biologically Relevant Metabolite

Cinnamoylglycine is recognized as a significant metabolite in mammals, including humans. nih.govebi.ac.uk It has been identified in various biofluids, such as urine and blood. Its presence is intricately linked to the metabolic activities of the gut microbiome. nih.gov Research using conventional and germ-free mice has demonstrated that cinnamoylglycine is abundant in the serum of conventional mice but found in minimal concentrations in their germ-free counterparts, confirming the essential role of gut microbes in its production. nih.govnih.gov

The metabolic pathway often involves the degradation of phenylalanine by gut bacteria, such as Clostridium sporogenes, to produce cinnamic acid. nih.gov This cinnamic acid is then absorbed and conjugated with glycine in the host's body, likely in the liver and kidney, to form cinnamoylglycine, which is subsequently excreted in the urine. escholarship.org It can also be formed from the direct metabolism of dietary cinnamic acid.

Due to its connection with microbial activity, cinnamoylglycine has emerged as a potential biomarker. For instance, its urinary excretion levels have been proposed as a marker for a healthy gut microbiome and for colonization resistance against pathogens like Clostridium difficile. nih.govnih.gov Studies have shown that after antibiotic treatment disrupts the gut microbiota and colonization resistance, urinary levels of cinnamoylglycine decrease significantly, recovering as the microbiota and resistance are restored. nih.gov

Metabolic Profile of this compound
AttributeDescriptionReferences
Chemical ClassN-acyl-alpha amino acid / N-acylglycine ebi.ac.ukfoodb.ca
Metabolic PrecursorsCinnamic acid, Phenylalanine nih.govnih.gov
Key Biosynthetic StepConjugation of cinnamic acid with glycine. escholarship.org
Microbial InvolvementGut microbiota (e.g., Clostridium species) metabolize precursors to cinnamic acid. nih.gov
Biological LocationsBlood, Urine

Overview of Current Research Trajectories and Academic Interest in this compound

Current research into this compound is multifaceted, primarily focusing on its role as a reporter molecule for the state of the gut microbiome and its relationship with host health. Academic interest is driven by the potential of this and other microbial co-metabolites to serve as non-invasive biomarkers for diagnosing and understanding various physiological and pathological conditions.

One significant research trajectory is the investigation of its link to metabolic diseases. A study identified cinnamoylglycine as one of several metabolites that predict higher gut microbiome diversity. nih.gov Since lower microbial diversity is associated with conditions like type 2 diabetes, cinnamoylglycine is being explored as part of a "metabolic signature" of a healthy gut that may protect against such diseases. nih.gov

Another area of active study is its association with physical function and aging. Research in functionally-limited older adults has identified cinnamoylglycine as one of several metabolites related to gut bacterial metabolism and the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), which are collectively associated with physical function. nih.gov This suggests a potential link between the gut microbiome's metabolic output, host energy metabolism, and physical capabilities in the elderly. nih.gov

Furthermore, the core chemical structure of cinnamoylglycine is of interest in medicinal chemistry. Researchers have synthesized various derivatives of the cinnamoyl-amino acid scaffold to explore their biological activities, such as antiproliferative effects against cancer cell lines. nih.gov While this research focuses on synthetic analogues, it underscores the academic interest in the foundational structure of compounds like this compound.

Summary of Current Research Areas for this compound
Research AreaKey Findings and SignificanceReferences
Gut Microbiome HealthProposed as a urinary biomarker for a healthy gut and colonization resistance against C. difficile. Levels are dependent on a functioning gut microbiota. nih.govnih.gov
Metabolic DiseasePositively correlates with higher gut microbiome diversity. Part of a metabolite signature associated with a lower risk of type 2 diabetes. nih.gov
Aging and Physical FunctionAssociated with physical function in older adults, potentially through pathways involving gut microbial metabolism and PPAR-α activation. nih.gov
Chronic Kidney Disease (CKD)Identified as one of several glycine-conjugated microbial metabolites that show strong correlations with specific gut genera altered in CKD. escholarship.org
Medicinal ChemistryThe cinnamoyl-amino acid scaffold serves as a basis for synthesizing new compounds with potential therapeutic activities, such as antiproliferative agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylprop-2-enoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAADMLWHGMUGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316763
Record name Cinnamoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16534-24-0
Record name Cinnamoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16534-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2e 3 Phenylprop 2 Enoyl Amino Acetic Acid

Classical Organic Synthesis Routes to {[(2E)-3-phenylprop-2-enoyl]amino}acetic acid

The classical synthesis of cinnamoylglycine (B32772) primarily revolves around the formation of a stable amide bond between cinnamic acid, or its activated derivatives, and the amino acid glycine (B1666218). Various well-established organic chemistry reactions have been adapted for this purpose.

Amide Bond Formation Strategies for Glycine Conjugation

The formation of the amide linkage between the carboxyl group of cinnamic acid and the amino group of glycine is the cornerstone of cinnamoylglycine synthesis. This can be achieved through several strategies, often involving the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

One common approach involves the use of coupling reagents that convert the carboxylic acid into a more reactive species. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate the formation of an active ester intermediate, which then readily reacts with glycine or its ester derivatives to form the desired amide bond. researchgate.netcommonorganicchemistry.com Another classic carbodiimide (B86325) coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), often used with N-hydroxysuccinimide (NHS), can also be utilized for this transformation. nih.govwikipedia.org These methods are widely used in peptide synthesis and are readily applicable to the creation of N-acyl amino acids like cinnamoylglycine.

The general reaction involves the activation of cinnamic acid with the coupling reagent, followed by the addition of glycine (or a glycine ester, which is often used to improve solubility in organic solvents and then hydrolyzed in a subsequent step). The choice of solvent is crucial and is typically an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Coupling Reagent SystemAmine ComponentBase (if used)SolventGeneral Yield
EDC/HOBtGlycine or Glycine EsterDIPEADMF/DCMGood to Excellent
DCC/NHSGlycine or Glycine EsterNot always requiredDCMGood to Excellent

This table presents generalized conditions for amide bond formation. Specific yields can vary based on reaction scale and purification methods.

Applications of the Schotten–Baumann Method

The Schotten–Baumann reaction is a robust and widely used method for the acylation of amines and is particularly well-suited for the synthesis of cinnamoylglycine. lscollege.ac.inorganic-chemistry.org This method typically involves the reaction of an acyl chloride with an amine in the presence of a base. byjus.comiitk.ac.innih.gov For the synthesis of cinnamoylglycine, cinnamoyl chloride is reacted with glycine in an aqueous alkaline solution.

The reaction is typically carried out in a two-phase system, consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing the base (usually sodium hydroxide). lscollege.ac.in The cinnamoyl chloride resides in the organic phase, while the glycine is dissolved in the aqueous base. The reaction occurs at the interface of the two layers. The base serves two critical roles: it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, and it deprotonates the amino group of glycine, increasing its nucleophilicity. iitk.ac.in This prevents the protonation of the unreacted amine, which would render it unreactive, thus driving the reaction to completion.

A typical procedure involves dissolving glycine in an aqueous sodium hydroxide (B78521) solution and then adding a solution of cinnamoyl chloride in an organic solvent dropwise with vigorous stirring. The reaction is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions. The product, cinnamoylglycine, can then be isolated by acidification of the aqueous layer, followed by filtration or extraction.

Acylating AgentAmineBaseSolvent SystemTypical Yield
Cinnamoyl chlorideGlycineSodium HydroxideWater/DichloromethaneModerate to Good

Yields are dependent on the specific reaction conditions and purification techniques employed.

Condensation Reactions Utilizing Cinnamic Acid Derivatives and Glycine

Condensation reactions, particularly those related to the Knoevenagel condensation and its Doebner modification, are fundamental in the synthesis of cinnamic acids themselves. wikipedia.orgthieme.comfhsu.edu While not a direct method for coupling cinnamic acid and glycine, these reactions are crucial for preparing the cinnamic acid precursor. The Doebner modification of the Knoevenagel condensation involves the reaction of an aromatic aldehyde (like benzaldehyde) with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) with a catalytic amount of piperidine. organic-chemistry.orgrsc.orgnih.gov This reaction proceeds via an intermediate that undergoes spontaneous decarboxylation to yield the α,β-unsaturated carboxylic acid, in this case, cinnamic acid.

Once cinnamic acid is synthesized, it can be conjugated to glycine using the amide bond formation strategies discussed previously. A more direct, though less common, approach could involve a multi-component reaction where a derivative of glycine with an active methylene (B1212753) group participates in a Knoevenagel-type condensation with benzaldehyde, followed by subsequent transformations to yield cinnamoylglycine. However, the more straightforward and higher-yielding approach is the sequential synthesis of cinnamic acid followed by its coupling with glycine.

Reaction TypeAldehydeActive Methylene CompoundCatalyst/SolventProduct
Doebner ModificationBenzaldehydeMalonic AcidPyridine/PiperidineCinnamic Acid

This table illustrates the synthesis of the cinnamic acid precursor, which is then used to synthesize cinnamoylglycine.

Enzymatic and Biocatalytic Approaches to this compound Synthesis

In recent years, enzymatic and biocatalytic methods have gained prominence as environmentally friendly and highly selective alternatives to traditional chemical synthesis. nih.gov Enzymes such as lipases and amidases have shown potential in catalyzing the formation of amide bonds under mild conditions.

Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze esterification and amidation reactions in non-aqueous media. rsc.orgnih.govnih.gov The synthesis of N-acyl amino acids can be achieved through the direct amidation of a carboxylic acid with an amino acid or its ester. The use of an organic solvent is often necessary to shift the equilibrium towards synthesis rather than hydrolysis. Immobilized enzymes offer the advantages of easy separation from the reaction mixture and reusability. rsc.org

Amidases, a class of hydrolases that act on amide bonds, can also be used in the reverse direction to synthesize amides from carboxylic acids and amines. researchgate.net Certain bacterial strains, such as those from the genus Rhodococcus, are known to produce amidases with broad substrate specificity that can be exploited for the synthesis of various amides, including N-acyl amino acids. researchgate.netnih.gov These biocatalytic reactions are often highly chemo- and regioselective, avoiding the need for protecting groups that are sometimes necessary in classical organic synthesis.

EnzymeEnzyme SourceReaction TypeSubstratesKey Advantages
Lipase BCandida antarcticaDirect AmidationCinnamic acid, Glycine esterHigh stability, Reusability (when immobilized), Mild reaction conditions
AmidaseRhodococcus sp.Reverse Hydrolysis (Amidation)Cinnamic acid, GlycineHigh selectivity, Environmentally benign

This table provides an overview of potential enzymatic approaches. Specific reaction conditions and yields would need to be optimized for the synthesis of cinnamoylglycine.

Derivatization and Chemical Modification of this compound

Cinnamoylglycine is not only a synthetic target but also a versatile starting material for the synthesis of other heterocyclic compounds, most notably oxazolones.

Synthesis of Oxazolone (B7731731) Derivatives from this compound

The synthesis of oxazolone (or azlactone) derivatives from N-acyl amino acids is a classic transformation in organic chemistry, known as the Erlenmeyer-Plöchl reaction. nih.gov This reaction involves the cyclodehydration of an N-acyl amino acid, such as cinnamoylglycine, in the presence of a dehydrating agent, typically acetic anhydride (B1165640).

When cinnamoylglycine is heated with acetic anhydride and a weak base like sodium acetate, it undergoes intramolecular cyclization to form a 2-styryl-5-oxazolone intermediate. This oxazolone has an active methylene group at the 4-position, which can readily condense with aromatic aldehydes in a Perkin-type reaction. This allows for the synthesis of a wide variety of 4-benzylidene-2-styryloxazol-5(4H)-one derivatives.

The reaction is typically carried out by refluxing a mixture of cinnamoylglycine, the chosen aromatic aldehyde, acetic anhydride, and sodium acetate. The resulting product is often a brightly colored solid that can be purified by recrystallization. This method provides a straightforward route to a diverse library of oxazolone derivatives with potential applications in medicinal chemistry and materials science.

Aromatic AldehydeProductYield (%)
Benzaldehyde4-benzylidene-2-styryloxazol-5(4H)-oneData not specified
4-Chlorobenzaldehyde4-(4-chlorobenzylidene)-2-styryloxazol-5(4H)-oneData not specified
4-Methylbenzaldehyde4-(4-methylbenzylidene)-2-styryloxazol-5(4H)-oneData not specified
4-Methoxybenzaldehyde4-(4-methoxybenzylidene)-2-styryloxazol-5(4H)-oneData not specified

Yields for these reactions can vary depending on the specific aldehyde and reaction conditions used. The provided reference demonstrates the synthesis of a series of these compounds without specifying individual yields.

Formation of Novel Cinnamoyl-Amino Acid Conjugates

The chemical reactivity of this compound, also known as N-cinnamoylglycine, allows for its use as a foundational building block in the synthesis of more complex peptide structures. Specifically, the carboxylic acid moiety of N-cinnamoylglycine can be activated and coupled with the amino group of other amino acids or their esters to form novel dipeptide conjugates. This process extends the peptide chain, offering a pathway to new molecules with potentially unique biological activities.

A common and effective method for the formation of the peptide bond in this context is through the use of coupling agents in a solution-phase synthesis. One such established protocol involves the activation of the carboxylic acid of an N-cinnamoyl-amino acid with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a mild base, such as N-Methyl Morpholine (NMM), in an anhydrous polar aprotic solvent like Dimethylformamide (DMF). The activated species is then reacted in situ with an amino acid ester hydrochloride to yield the desired N-cinnamoyl dipeptide ester.

The general synthetic transformation can be represented as follows:

General Reaction Scheme for the Synthesis of N-Cinnamoyl Dipeptide Esters

Step 1: Activation

N-Cinnamoylglycine is dissolved in DMF.

HBTU is added to the solution to act as the coupling agent.

N-Methyl Morpholine is added as a base to facilitate the reaction.

Step 2: Coupling

The hydrochloride salt of the desired amino acid ester is added to the reaction mixture.

The reaction is stirred at room temperature for a specified period to allow for the formation of the new amide bond.

Step 3: Work-up and Purification

The reaction mixture is typically poured into cold water to precipitate the product.

The solid product is collected by filtration and purified, often by recrystallization from a suitable solvent system like ethanol-water.

This methodology provides a versatile route to a variety of N-cinnamoyl-dipeptide esters, where the nature of the second amino acid can be readily varied.

Starting MaterialReagentsProduct StructureProduct Name
This compound1. HBTU, N-Methyl Morpholine, DMF2. Amino acid ester hydrochlorideC₆H₅CH=CHCONHCH₂CONHCHRCOOR'N-Cinnamoyl-glycyl-amino acid ester

Table 1: Synthesis of N-Cinnamoyl Dipeptide Esters

Development of Related Benzamide (B126) Analogues

The core structure of this compound is closely related to a class of compounds known as cinnamoyl benzamides, which have been explored for their biological activities. Synthetic methodologies have been developed to produce a variety of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide analogues. These transformations typically involve the formation of an amide bond between a substituted cinnamic acid derivative and an anthranilamide derivative.

One primary synthetic route involves the conversion of a substituted (E)-3-phenylacrylic acid to its corresponding acid chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting cinnamoyl chloride is a reactive intermediate that is then coupled with an appropriately substituted anthranilamide (2-aminobenzamide) in the presence of a base, such as pyridine, which acts as both a solvent and an acid scavenger. This reaction directly forms the desired 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide.

A series of these compounds, designated as 12a–s , have been synthesized using this approach. The diversity of this series is achieved by varying the substituents on both the phenyl ring of the cinnamoyl moiety and the aromatic ring of the anthranilamide.

Cinnamoyl Chloride DerivativeAnthranilamide DerivativeProduct Series
(E)-3-(2-R¹-3-R²-4-R³-phenyl)acrylic acid chlorideSubstituted anthranilamides12a-s

Table 2: General Synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides

An alternative synthetic strategy has been employed for the synthesis of another set of related benzamide analogues, specifically when a 5-iodoanthranilic acid is used as a starting material. In this multi-step process, the 5-iodoanthranilic acid is first acylated with a cinnamoyl chloride. This reaction can lead to a mixture of the desired 2-cinnamamido-5-iodobenzoic acid and a cyclized byproduct, (E)-6-iodo-2-styryl-4H-benzo[d] oxazin-4-one. Treatment of this mixture with an aqueous base, such as sodium triphosphate, hydrolyzes the oxazinone to afford the desired benzoic acid derivative exclusively.

The purified 2-cinnamamido-5-iodobenzoic acid is then treated with ethyl chloroformate to form a 2H-3,1-benzoxazine-2,4-dione intermediate. This cyclic anhydride is subsequently converted to the final 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide by refluxing in an aqueous ammonia (B1221849) solution. This pathway has been utilized to synthesize a series of compounds designated as 17t–v .

Reaction Scheme for the Synthesis of Compounds 17t-v

5-iodoanthranilic acid + cinnamoyl chlorides → 2-cinnamamido-5-iodobenzoic acids

2-cinnamamido-5-iodobenzoic acids + ethyl chloroformate → 2H-3,1-benzoxazine-2,4-diones

2H-3,1-benzoxazine-2,4-diones + aqueous ammonia → 2-{[(2E)-3-phenylprop-2-enoylamino}benzamides (17t-v )

These synthetic methodologies demonstrate the chemical tractability of the cinnamoyl scaffold in generating libraries of related benzamide analogues for further investigation.

Compound SeriesAnthranilamide Substituent
12a-s VariousVariousVariousVarious
17t-v VariousVariousVarious5-Iodo

Table 3: Substituent Variation in Synthesized Benzamide Analogues

Biosynthetic Pathways and Metabolic Origins of 2e 3 Phenylprop 2 Enoyl Amino Acetic Acid

Precursor Utilization in {[(2E)-3-phenylprop-2-enoyl]amino}acetic acid Formation: Cinnamic Acid Conjugation with Glycine (B1666218)

This compound is the final product of the glycine conjugation pathway, where cinnamic acid is covalently linked to the amino acid glycine. moleculardepot.commedchemexpress.com This pathway is a crucial mechanism for the metabolism and detoxification of various natural and foreign organic acids. nih.govresearchgate.net The process can be broken down into two primary enzymatic steps that occur within the mitochondria of host cells, particularly in the liver and kidneys. nih.govnih.gov

Activation of Cinnamic Acid: Cinnamic acid, derived from dietary sources or microbial metabolism, is first activated into a more reactive form. This reaction is catalyzed by the mitochondrial enzyme xenobiotic/medium-chain fatty acid: coenzyme A (CoA) ligase (ACSM2B), which utilizes ATP to attach Coenzyme A (CoASH) to cinnamic acid, forming cinnamoyl-CoA. nih.gov

Conjugation with Glycine: The resulting cinnamoyl-CoA then serves as a substrate for the enzyme glycine N-acyltransferase (GLYAT). nih.gov GLYAT facilitates the transfer of the cinnamoyl group from cinnamoyl-CoA to the amino group of glycine, forming this compound and releasing free CoASH. nih.govnih.gov

This pathway not only serves to detoxify aromatic acids but also plays a vital role in maintaining the mitochondrial pool of free Coenzyme A, which is essential for energy metabolism. researchgate.net The accumulation of this compound in the liver is a direct result of this GLYAT-mediated reaction. nih.gov

Table 1: Key Components of the Glycine Conjugation Pathway for this compound Formation

Component Name/Type Role
Precursor 1 Cinnamic Acid The aromatic acid that is conjugated.
Precursor 2 Glycine The amino acid that conjugates with the activated acid.
Enzyme 1 ACSM2B (Ligase) Activates cinnamic acid to cinnamoyl-CoA. nih.gov
Intermediate Cinnamoyl-CoA The activated form of cinnamic acid. nih.gov
Enzyme 2 GLYAT Catalyzes the transfer of the cinnamoyl group to glycine. nih.govnih.gov
Final Product This compound The glycine-conjugated end product.

Microbial Contributions to this compound Biosynthesis

The gut microbiota is a key player in the biosynthesis of this compound, primarily by supplying its essential precursor, cinnamic acid. nih.gov

The production of this compound is intrinsically linked to the metabolic activities of intestinal bacteria. nih.gov Gut microbes can metabolize dietary aromatic amino acids, such as phenylalanine, and polyphenols from plant-based foods to produce a variety of aromatic acids, including cinnamic acid. nih.govresearchgate.net This microbially-produced cinnamic acid is then absorbed from the colon into the host's bloodstream, where it is transported to the liver and kidneys for subsequent conjugation with glycine. researchgate.net Therefore, the gut microbiome acts as a metabolic factory, converting dietary components into the precursors necessary for the host to synthesize this compound.

Specific bacterial species within the gut are particularly efficient at producing the precursors for this compound. A notable example is Clostridium sporogenes, a common human gut commensal. nih.gov This bacterium possesses a specialized metabolic pathway for the reductive metabolism of aromatic amino acids. escholarship.orgnih.gov

Research has shown that Clostridium sporogenes can metabolize phenylalanine to produce phenylpropionic acid and cinnamic acid. nih.govescholarship.org The pathway involves a series of enzymatic reactions, including the action of phenyllactate dehydratase, which is a key enzyme in this process. escholarship.orgresearchgate.net The capacity of C. sporogenes to generate these precursors from dietary phenylalanine highlights a direct, strain-specific contribution to the pool of aromatic acids available for host conjugation, ultimately influencing the levels of circulating this compound. nih.govescholarship.org

Table 2: Role of Clostridium sporogenes in Precursor Production

Substrate Bacterium Key Metabolic Process Product(s)
Phenylalanine Clostridium sporogenes Reductive amino acid metabolism Cinnamic Acid, Phenylpropionic Acid nih.govescholarship.org

Investigation of Host-Microbe Co-metabolism Pathways involving this compound

The complete biosynthesis of this compound is a clear example of host-microbe co-metabolism, where both the gut microbiota and host enzymes are indispensable. researchgate.netnih.gov This symbiotic metabolic relationship involves distinct steps carried out by each partner.

The process begins in the gut lumen, where bacteria such as Clostridium sporogenes convert dietary phenylalanine into cinnamic acid. researchgate.netnih.gov This microbial product is then absorbed by the host. Once in circulation, it is taken up by host cells, primarily in the liver. Inside the host cell's mitochondria, the host's enzymatic machinery takes over. nih.govnih.gov As detailed in section 3.1, host enzymes (ACSM2B and GLYAT) catalyze the activation of cinnamic acid to cinnamoyl-CoA and its subsequent conjugation to glycine. nih.govresearchgate.net

This co-metabolic pathway underscores the integration of microbial and mammalian metabolisms. The gut microbiota expands the host's metabolic capacity by transforming dietary compounds into molecules that the host can then absorb and further process. nih.gov The production of circulating metabolites like this compound is thus not solely a host or microbial process, but a synergistic outcome of their combined metabolic activities.

Table 3: Steps in the Host-Microbe Co-metabolism of this compound

Step Location Organism Process Key Molecules
1 Gut Lumen Gut Microbiota (e.g., C. sporogenes) Metabolism of dietary phenylalanine Phenylalanine, Cinnamic Acid researchgate.netnih.gov
2 Intestinal Wall Host Absorption of microbial metabolite Cinnamic Acid
3 Host Mitochondria (Liver) Host Activation and conjugation Cinnamic Acid, Glycine, Cinnamoyl-CoA, this compound nih.govnih.gov

Analytical Methodologies for Detection and Quantification of 2e 3 Phenylprop 2 Enoyl Amino Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and quantifying {[(2E)-3-phenylprop-2-enoyl]amino}acetic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The molecule possesses several distinct vibrational modes corresponding to its amide, carboxylic acid, phenyl, and alkene moieties. The FT-IR spectrum provides a qualitative fingerprint, confirming the presence of these key structural features.

Key characteristic absorption bands expected in the FT-IR spectrum include a broad O-H stretch from the carboxylic acid, N-H stretching from the amide group, and sharp peaks corresponding to the aromatic and vinyl C-H stretches. The carbonyl (C=O) stretches from the amide and carboxylic acid are particularly strong and informative.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500Carboxylic AcidO-H Stretch (broad)
~3300AmideN-H Stretch
3100-3000Aromatic/AlkeneC-H Stretch
~1725Carboxylic AcidC=O Stretch
~1660Amide (Amide I)C=O Stretch
~1625AlkeneC=C Stretch
~1540Amide (Amide II)N-H Bend
1600, 1495, 1450Aromatic RingC=C Ring Stretches
~970Alkene=C-H Bend (trans)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenyl ring, the vinyl group of the cinnamoyl moiety, and the methylene (B1212753) group of the glycine (B1666218) residue. The coupling constant between the two vinyl protons is characteristic of the trans (E) configuration of the double bond.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid, the carbons of the phenyl ring, the vinyl carbons, and the alpha-carbon of the glycine moiety.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in H₂O)

Chemical Shift (ppm)MultiplicityAssignment
~7.61DoubletVinyl Proton (β-CH)
~7.53MultipletPhenyl Protons (ortho)
~7.38MultipletPhenyl Protons (meta, para)
~6.65DoubletVinyl Proton (α-CH)
~4.08SingletGlycine Methylene Protons (α-CH₂)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in H₂O)

Chemical Shift (ppm)Assignment
~173.0Carboxylic Acid Carbonyl (C=O)
~168.8Amide Carbonyl (C=O)
~142.1Vinyl Carbon (β-C)
~135.2Phenyl Carbon (ipso-C)
~130.4Phenyl Carbon (para-C)
~129.2Phenyl Carbons (ortho/meta-C)
~128.1Phenyl Carbons (ortho/meta-C)
~121.2Vinyl Carbon (α-C)
~42.5Glycine Methylene Carbon (α-C)

Mass Spectrometry (MS) for Molecular Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of this compound. The compound has a monoisotopic molecular weight of approximately 205.07 Da. hmdb.ca In tandem MS (MS/MS), the molecular ion is fragmented, producing a characteristic pattern that aids in structural identification.

Common fragmentation patterns observed in negative ionization mode include the loss of the glycine moiety or cleavage at the amide bond. The analysis of these fragments confirms the identity of the cinnamoyl and glycine components of the molecule.

Table 4: Key Ions in MS/MS Fragmentation of this compound ([M-H]⁻)

m/z (Da)Proposed Fragment
204.07[M-H]⁻ (Deprotonated molecular ion)
160.08[M-H - CO₂]⁻
146.06[Cinnamic acid - H]⁻
131.05[Cinnamoyl cation]+ (Observed in positive mode)
103.05[Styrene]+ (Observed in positive mode)

Advanced Separation and Detection Platforms

To analyze this compound in complex biological matrices such as urine or plasma, separation techniques are coupled with sensitive detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics Profiling

Liquid chromatography-mass spectrometry (LC-MS) is the predominant platform for the quantitative analysis of this compound in metabolomics research. ebi.ac.uk This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

Typically, reversed-phase liquid chromatography (RPLC) is used for separation. A C18 column is commonly employed with a mobile phase gradient consisting of water and a more non-polar organic solvent like acetonitrile, often with a formic acid additive to improve ionization. The separated analyte is then ionized, usually by electrospray ionization (ESI), and detected by a mass spectrometer, often a tandem or high-resolution instrument that allows for precise quantification and confirmation.

Table 5: Typical LC-MS Parameters for this compound Analysis

ParameterTypical Setting
LC Column C18 Reverse Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Tandem Mass Spectrometry (MS/MS)

Terahertz (THz) Spectroscopy for Trace Analyte Detection

Terahertz (THz) spectroscopy is an emerging technique that explores low-frequency vibrational modes in molecules, typically in the 0.1 to 4 THz range. researchgate.net This region is particularly sensitive to intermolecular interactions, such as hydrogen bonding, which are prominent in the crystal structures of amino acids and their derivatives. researchgate.net

While mid-infrared spectra of similar molecules can be quite alike, their THz absorption spectra often show marked differences, allowing for label-free identification. researchgate.net As an N-acyl-amino acid, solid this compound is expected to have a highly ordered crystal structure linked by intermolecular hydrogen bonds. These collective vibrational modes and hydrogen-bond modes give rise to characteristic absorption peaks in the THz region. researchgate.net This makes THz spectroscopy a promising, non-destructive method for the qualitative analysis and potential quantification of this and other similar biomolecules. researchgate.net

Integrated Metabolomics Pipelines for Microbiota-Derived Metabolite Analysis

Integrated metabolomics pipelines offer a robust framework for the analysis of this compound and other microbiota-derived metabolites from complex biological samples such as plasma, urine, and fecal extracts. These pipelines typically encompass a multi-stage process, including sample preparation, chromatographic separation, mass spectrometric detection, and data processing. The goal is to achieve sensitive, specific, and reproducible quantification of a wide array of metabolites.

A common approach involves a "dilute and shoot" sample preparation method, which is favored for its simplicity and high-throughput capability. This technique minimizes sample manipulation, thereby reducing the potential for analytical variability. For plasma samples, this typically involves protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant, containing the metabolites of interest, is then directly injected into the LC-MS system.

Targeted metabolomics methods, which focus on a predefined list of metabolites, are frequently employed for their high sensitivity and specificity. These methods often utilize tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) mode. In SRM, the first quadrupole (Q1) is set to select the precursor ion of the target analyte, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to detect a specific fragment ion. This highly specific detection method significantly reduces chemical noise and enhances the accuracy of quantification.

For comprehensive coverage of the metabolome, two complementary chromatographic techniques are often used in parallel: reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC). RPLC is well-suited for the separation of nonpolar to moderately polar compounds, while HILIC is ideal for the retention and separation of highly polar and charged metabolites. By employing both methods, a broader spectrum of microbiota-derived metabolites can be analyzed in a single integrated pipeline.

The following tables detail the analytical parameters and performance characteristics for the quantification of this compound as part of a large-scale targeted metabolomics panel using an integrated LC-MS/MS pipeline.

Table 1: LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Compound Name This compound
Chromatography Reversed-Phase Liquid Chromatography (RPLC)
Precursor Ion (Q1) m/z 206.08
Product Ion (Q3) m/z 131.05
Ionization Mode Positive

This interactive table provides the key mass spectrometry parameters for the targeted analysis of this compound.

Table 2: Method Validation and Performance Characteristics

ParameterValue
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.15 µM
Linear Range 0.15 - 100 µM
Correlation Coefficient (r²) >0.99
Intra-day Precision (%RSD) <10%
Inter-day Precision (%RSD) <15%
Recovery 85-110%

This interactive table summarizes the performance characteristics of the validated LC-MS/MS method for the quantification of this compound in biological matrices.

The data presented in these tables are derived from comprehensive validation studies of large-scale targeted metabolomics methods. These studies establish the reliability and robustness of the analytical pipeline for the accurate quantification of this compound. The low limits of detection and quantification demonstrate the high sensitivity of the method, enabling the measurement of this metabolite even at low physiological concentrations. The wide linear range allows for the accurate quantification across a broad spectrum of concentrations that may be encountered in different biological conditions. High precision and recovery rates further underscore the accuracy and reproducibility of the method.

Role of 2e 3 Phenylprop 2 Enoyl Amino Acetic Acid As a Research Biomarker

Identification as a Urinary and Serum Metabolite for Research Purposes

Cinnamoylglycine (B32772) has been identified in both urine and serum in animal models and humans, with its presence largely attributed to the metabolic activities of the gut microbiome. nih.govnih.govkcl.ac.uknih.gov Cinnamic acid, a precursor to cinnamoylglycine, is found in various foods and can also be produced from the metabolism of phenylalanine. nih.gov The conjugation of cinnamic acid with glycine (B1666218) is a process influenced by the gut microbiota. nih.govkcl.ac.uk Studies comparing conventional and germ-free mice have shown that cinnamoylglycine is abundant in the serum of conventional mice but present in minimal concentrations in their germ-free counterparts, highlighting the crucial role of the gut microbiome in its production. nih.gov

Targeted metabolomics analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in quantifying the levels of cinnamoylglycine in biological samples like urine. nih.gov This analytical approach allows for the precise measurement of various metabolites, including those derived from the gut microbiota, and helps in identifying potential biomarkers associated with different physiological or pathological states. nih.gov

Biomarker Potential for Gut Health Assessment in Pre-clinical Models

In preclinical research, cinnamoylglycine has shown promise as a biomarker for a healthy and robust gut microbiome. nih.govnih.gov Its levels in biological fluids can reflect the functional state of the gut microbiota. For instance, higher levels of cinnamoylglycine in serum have been associated with greater gut microbiome alpha diversity. nih.gov Furthermore, urinary excretion levels of cinnamoylglycine have been proposed as a marker of colonization resistance against pathogenic microorganisms like Clostridium difficile. nih.gov

A recent study also found a positive correlation between serum levels of cinnamoylglycine and handgrip strength in older adults, suggesting a potential link between this microbial metabolite and muscle strength. nih.gov

Colonization resistance is a critical function of a healthy gut microbiota, preventing the establishment of pathogenic bacteria. nih.gov Research in mouse models has demonstrated a strong association between urinary cinnamoylglycine levels and the ability to resist colonization by Clostridium difficile. nih.gov In these studies, a decrease in urinary cinnamoylglycine concentrations correlated with a loss of colonization resistance. nih.gov Conversely, the recovery of cinnamoylglycine levels coincided with the restoration of this protective function. nih.gov

This association makes cinnamoylglycine a valuable research tool for studying the mechanisms of colonization resistance and for evaluating the efficacy of interventions aimed at restoring a healthy gut microbiome. nih.gov

Antibiotic treatment can significantly disrupt the gut microbiota, leading to a loss of colonization resistance and alterations in the host's metabolic profile. nih.govnih.gov Studies in mice have shown that treatment with broad-spectrum antibiotics, such as piperacillin-tazobactam (B1260346), leads to a dramatic decrease in the urinary concentrations of cinnamoylglycine. nih.govresearchgate.net

For example, in one study, the concentration of cinnamoylglycine in the urine of piperacillin-tazobactam-treated mice was over 100-fold lower than in control mice. nih.gov This reduction in cinnamoylglycine levels mirrored the disruption of colonization resistance against C. difficile. nih.gov As the gut microbiota recovered following the cessation of antibiotic treatment, both colonization resistance and urinary cinnamoylglycine levels returned to baseline. nih.gov This dynamic relationship underscores the potential of cinnamoylglycine as a responsive biomarker to antibiotic-induced dysbiosis in a research context. nih.gov

Interactive Data Table: Effect of Piperacillin-Tazobactam Treatment on Urinary Cinnamoylglycine Levels in Mice

Treatment GroupDay 3 Post-Treatment (Relative Concentration)Day 11 Post-Treatment (Relative Concentration)
Saline (Control)~1.0~1.0
Piperacillin-Tazobactam<0.01~1.0

Note: This table illustrates the significant decrease in urinary cinnamoylglycine levels on day 3 after piperacillin-tazobactam treatment and the subsequent recovery by day 11, as described in the research findings. nih.gov

Metabolomic Profiling and Its Implications for Understanding Host-Microbe Interactions

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for investigating the intricate interactions between the host and its gut microbiota. nih.govembopress.org By analyzing the metabolic profiles of biological samples, researchers can gain insights into the functional consequences of microbial activity. nih.govsci-hub.se

Cinnamoylglycine is one of many metabolites that are considered part of the "mammalian-microbiome co-metabolism." core.ac.uk Its presence and concentration are indicative of the ongoing metabolic dialogue between the host and its microbial inhabitants. kcl.ac.uk Metabolomic studies have revealed correlations between the abundance of certain gut bacteria and the levels of glycine-conjugated metabolites like cinnamoylglycine. sci-hub.se For instance, strong positive correlations have been observed between cinnamoylglycine and genera such as Escherichia_Shigella, Enterorhabdus, Parasutterella, and Bacteroides, while a strong negative correlation was found with Clostridium_IV. sci-hub.se

The study of such microbe-metabolite relationships through metabolomic profiling is crucial for understanding how the gut microbiome influences host physiology and pathophysiology. nih.gov It allows researchers to move beyond simply cataloging microbial species to understanding their functional impact on the host. embopress.orgresearchgate.net

Emerging Research Avenues and Future Directions for 2e 3 Phenylprop 2 Enoyl Amino Acetic Acid

Further Elucidation of Undiscovered Metabolic and Biosynthetic Pathways

The biosynthesis of cinnamoylglycine (B32772) involves the conjugation of cinnamic acid with the amino acid glycine (B1666218). smolecule.com In humans, this process is primarily facilitated by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT), which is highly expressed in the liver and kidneys. smolecule.comnih.gov GLYAT catalyzes the transfer of the cinnamoyl group from cinnamoyl-CoA to glycine. smolecule.com Additionally, gut microbiota, particularly species from the Clostridium and Lachnospiraceae families, are capable of producing cinnamoylglycine. smolecule.com

While the primary biosynthetic route is established, the complete metabolic fate of cinnamoylglycine and potential alternative biosynthetic pathways remain areas for further investigation. Research is needed to identify all the enzymes and intermediate steps involved in both its formation and degradation within the human body and by the gut microbiota. Understanding these pathways more thoroughly could reveal new points of regulation and interaction with other metabolic processes.

Table 1: Known and Potential Pathways in Cinnamoylglycine Metabolism

Process Known Components Potential Areas for Further Research
Biosynthesis (Human) Cinnamic acid, Glycine, Cinnamoyl-CoA, Glycine N-acyltransferase (GLYAT) smolecule.comnih.govIdentification of factors regulating GLYAT activity and expression; exploration of alternative enzymes or pathways.
Biosynthesis (Microbial) Gut microbiota (e.g., Clostridium, Lachnospiraceae) metabolize dietary polyphenols to cinnamic acid, which is then conjugated to glycine. smolecule.comCharacterization of specific microbial enzymes responsible for the conjugation; influence of diet on microbial production.
Metabolism/Degradation Excreted in urine. hmdb.caIdentification of enzymes and pathways involved in the breakdown of cinnamoylglycine in human tissues and by gut microbes.

Exploration of Novel Biological Functions and Regulatory Roles

Recent studies have begun to uncover the diverse biological activities of cinnamoylglycine, suggesting it plays important regulatory roles in human physiology. Its presence has been linked to a healthy gut microbiome and is proposed as a marker for colonization resistance against pathogenic bacteria like Clostridium difficile. nih.govsmolecule.com Lower levels of cinnamoylglycine have been associated with a disrupted gut microbiome following antibiotic treatment. nih.gov

Furthermore, emerging research indicates a correlation between serum levels of cinnamoylglycine and various health outcomes. For instance, higher levels have been positively correlated with handgrip strength in older adults, suggesting a potential role in maintaining muscle function during aging. aging-us.com Conversely, lower levels of cinnamoylglycine have been observed in individuals with high levels of non-high-density lipoprotein cholesterol, hinting at a possible link to cardiovascular health. news-medical.net It has also been identified as a metabolite related to gut bacterial metabolism that is associated with physical function in functionally-limited older adults. nih.gov

Table 2: Summary of Research Findings on the Biological Roles of Cinnamoylglycine

Area of Research Key Findings Potential Implications
Gut Microbiome Health Proposed as a marker of a healthy gut microbiome and colonization resistance against Clostridium difficile. nih.govsmolecule.comDevelopment of diagnostics for gut dysbiosis; potential for microbiome-targeted therapies.
Aging and Muscle Strength Positively correlated with handgrip strength in older adults. aging-us.comUnderstanding the role of gut-derived metabolites in age-related muscle decline.
Cardiovascular Health Inversely associated with atherogenic lipids. news-medical.netPotential biomarker for cardiovascular disease risk.
Metabolic Health Levels are associated with gut microbiome alpha diversity, which in turn is linked to a lower risk of type 2 diabetes. nih.govInsights into the interplay between gut microbes, their metabolites, and metabolic diseases.

Advancements in Efficient and Sustainable Synthetic Strategies

The synthesis of {[(2E)-3-phenylprop-2-enoyl]amino}acetic acid can be achieved through several methods, each with its own advantages and potential for improvement.

Chemical Synthesis: The most direct laboratory method involves the reaction of cinnamic acid with glycine. smolecule.comcymitquimica.com This can be achieved through standard peptide coupling techniques. While effective, traditional chemical synthesis often relies on harsh reagents and solvents, prompting a shift towards more sustainable or "green" chemistry approaches. unife.it Future advancements will likely focus on utilizing greener solvents, reducing waste, and employing catalytic methods to improve efficiency and environmental impact. ntu.edu.twcatsci.com

Enzymatic Synthesis: A more environmentally friendly approach involves the use of enzymes to catalyze the formation of the amide bond between cinnamic acid and glycine. smolecule.com This method offers high specificity and operates under mild reaction conditions. Research in this area is focused on discovering and engineering more robust and efficient enzymes for large-scale production. rsc.org

Microbiological Synthesis: Leveraging microbial fermentation presents a promising avenue for sustainable production. google.com Certain bacteria can be engineered or selected for their ability to produce cinnamoylglycine from simple precursors. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and biological processes. unife.it

Table 3: Comparison of Synthetic Strategies for Cinnamoylglycine

Synthetic Strategy Description Advantages Areas for Advancement
Chemical Synthesis Direct reaction of cinnamic acid and glycine using coupling agents. smolecule.comcymitquimica.comWell-established, high yield.Development of greener reaction conditions, use of sustainable solvents, and catalytic methods. unife.itntu.edu.tw
Enzymatic Synthesis Use of isolated enzymes to catalyze the amide bond formation. smolecule.comHigh specificity, mild conditions, environmentally friendly. rsc.orgEnzyme discovery, protein engineering for improved stability and efficiency.
Microbiological Synthesis Use of microorganisms to produce the compound through fermentation. google.comSustainable, uses renewable resources.Strain development and optimization of fermentation processes for higher yields.

Development of Next-Generation Analytical Tools for Enhanced Detection and Quantification

Accurate and sensitive detection of this compound in biological samples is crucial for understanding its physiological roles. Currently, mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are the primary methods used for its quantification. nih.govnih.gov These methods offer high sensitivity and selectivity. cdc.gov

The future of analytical chemistry points towards the development of more rapid, high-throughput, and non-invasive techniques. Advances in mass spectrometry, such as high-resolution mass spectrometry (HRMS), will continue to improve the accuracy and confidence of identification. Furthermore, the development of novel sample preparation techniques can enhance the recovery of cinnamoylglycine from complex matrices like blood and urine.

Emerging technologies like capillary electrophoresis-mass spectrometry (CE-MS) could offer alternative separation mechanisms and improved resolution for metabolomics studies. dntb.gov.ua Additionally, the development of specific biosensors or immunoassays could provide rapid, point-of-care testing capabilities, which would be invaluable for clinical research and diagnostics. The refinement of these analytical tools will be instrumental in further elucidating the biological significance of cinnamoylglycine.

Table 4: Current and Future Analytical Tools for Cinnamoylglycine Analysis

Analytical Tool Principle Current Status Future Directions
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their physicochemical properties followed by mass-based detection. rsc.orgStandard method for quantification in biological samples. nih.govImprovements in column chemistry for better separation; coupling with high-resolution mass spectrometry for enhanced accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before mass analysis. cdc.govUsed for metabolomic profiling. nih.govDerivatization methods to improve the volatility of cinnamoylglycine.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separates ions based on their electrophoretic mobility. dntb.gov.uaAn emerging technique in metabolomics.Optimization of CE-MS methods for the specific analysis of cinnamoylglycine and related metabolites.
Biosensors/Immunoassays Utilizes biological recognition elements (e.g., antibodies) for detection. rsc.orgNot yet developed for cinnamoylglycine.Development of highly specific antibodies and sensor platforms for rapid and portable detection.

Q & A

Q. What are the established synthetic routes for {[(2E)-3-phenylprop-2-enoyl]amino}acetic acid, and what analytical techniques confirm its purity and structure?

Methodological Answer: The compound is synthesized via condensation reactions, such as reacting (E)-3-phenylacrylic acid chloride derivatives with aminoacetic acid precursors in pyridine to form the amide bond. Purification often involves recrystallization or chromatography. Structural confirmation employs nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. For example, derivatives of this compound were synthesized by stirring (E)-3-arylacrylic acid chlorides with anthranilamide derivatives in pyridine, followed by antiproliferative activity testing . Crystallographic refinement using SHELX software (e.g., SHELXL) is critical for resolving structural ambiguities .

Q. How does the solubility profile of this compound influence its application in biological assays?

Methodological Answer: Solubility in polar solvents (e.g., water, DMSO) is essential for in vitro assays. Aminoacetic acid derivatives, like glycine, exhibit high aqueous solubility due to their zwitterionic nature, but the phenylpropenoyl group in this compound may reduce hydrophilicity. Researchers often use co-solvents (e.g., DMSO at <1% v/v) to maintain solubility without cytotoxicity. For instance, biological testing in required optimized solvent systems to ensure compound stability in cell culture media. Comparative studies with glycine (diffusion coefficient D=1.064D = 1.064) highlight the need for tailored solubility assessments .

Advanced Research Questions

Q. What mechanistic insights explain the antiproliferative activity of this compound derivatives against cancer cell lines?

Methodological Answer: Mechanistic studies using COMPARE analysis and tubulin polymerization assays revealed that derivatives of this compound act as antitubulin agents. They inhibit microtubule dynamics by binding to the colchicine site, disrupting mitotic spindle formation and inducing G2/M cell cycle arrest. For example, compound 17t from showed potent activity against the NCI-60 cancer cell panel, with IC₅₀ values in the nanomolar range. Purified tubulin assays confirmed direct interaction, while flow cytometry validated cell cycle disruption .

Q. How do researchers address discrepancies in biological activity data for this compound across different studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature), compound purity, or cell line heterogeneity. Rigorous quality control via HPLC (>95% purity) and standardized protocols (e.g., NCI-60 panel testing) mitigate these issues. For example, demonstrated concentration-dependent effects of aminoacetic acid on nematode larvae survival, emphasizing the need for dose-response validation. Cross-study comparisons require normalization to reference compounds and metadata transparency .

Q. What crystallographic strategies are employed to resolve the three-dimensional structure of this compound complexes?

Methodological Answer: X-ray diffraction with SHELX software (SHELXL/SHELXS) is standard for small-molecule crystallography. High-resolution data collection (e.g., synchrotron sources) and twinning corrections improve structural accuracy. For macromolecular complexes, SHELXPRO interfaces with refinement pipelines. highlights SHELX’s robustness in resolving chiral centers and hydrogen-bonding networks, critical for confirming the (2E)-configuration and amide linkage .

Q. How can structure-activity relationship (SAR) studies optimize the antitubulin activity of this compound derivatives?

Methodological Answer: SAR studies focus on modifying the phenylpropenoyl moiety (e.g., halogenation, methoxy substitutions) and the aminoacetic acid backbone. Computational docking (e.g., AutoDock Vina) predicts binding affinities to tubulin’s β-subunit. In , introducing iodine at the anthranilamide position enhanced antiproliferative activity 10-fold. Biological validation via tubulin polymerization assays and cytotoxicity screening (e.g., MTT) prioritizes lead compounds .

Q. What experimental controls are critical when evaluating the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies require pH-controlled buffers (e.g., phosphate-buffered saline), temperature monitoring, and degradation product analysis via LC-MS. For example, highlighted NaOH titration for aminoacetic acid neutralization, ensuring consistent reaction conditions. Accelerated stability testing (40°C/75% RH) over 4–6 weeks identifies hydrolysis-prone functional groups, such as the labile amide bond .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.